1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone
Overview
Description
“1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H5ClFNO3 . It is an aromatic ketone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an ethanone group attached to a phenyl ring. The phenyl ring is substituted with chlorine, fluorine, and a nitro group .Physical and Chemical Properties Analysis
“this compound” is practically insoluble (0.083 g/L at 25 ºC). It has a density of 1.460±0.06 g/cm3 (at 20 ºC and 760 Torr), a boiling point of 285.6±35.0 ºC (at 760 Torr), and a flash point of 126.5±25.9 ºC .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone has been utilized in the synthesis of heterocyclic compounds. For instance, a method for producing 3-aminobenzo[b]thiophenes through a one-pot synthesis involving 1-(2-chloro-5-nitrophenyl)ethanone has been developed, demonstrating the compound's utility in creating complex chemical structures (Androsov et al., 2010).
Phase Equilibrium and Crystallization Research
Research on the solid-liquid phase equilibrium of related compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, offers insights into the crystallization and phase behavior of similar nitrophenyl ethanones. This information is crucial for understanding the separation and purification processes in chemical synthesis (Li et al., 2019).
Development of Organic Synthesis Methods
The compound has been used in developing new methods for the selective bromination of ketones, demonstrating its role in enhancing the efficiency and selectivity of chemical reactions. This includes the study of α-monobromination of various alkylaryl ketones (Ying, 2011).
Molecular Structure Analysis
Studies have also focused on understanding the molecular structures of derivatives of this compound. Investigations into molecular structures and intermolecular interactions help in the design of new compounds with specific properties (Bustos et al., 2015).
Charge Density Analysis
Charge density analysis of related compounds, like 1-(2-hydroxy-5-nitrophenyl)ethanone, provides deep insights into intra- and intermolecular bonding features. This research is pivotal for understanding the electron distribution within molecules, which is crucial for predicting reactivity and properties (Hibbs et al., 2003).
Antimicrobial Activity Research
Some studies have explored the antimicrobial activity of derivatives of this compound. Such research is important for the development of new pharmaceuticals and understanding the biological activities of these compounds (Patel et al., 2011).
Mechanism of Action
Mode of Action
It is known that nitrophenyl compounds can undergo electrophilic aromatic substitution , which could potentially affect its interaction with its targets.
Biochemical Pathways
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 0-5°C . Additionally, the reactivity of halogens like chlorine and fluorine can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s nitro group can undergo reduction reactions, while the chloro and fluoro groups can participate in substitution reactions. These interactions can lead to the formation of covalent bonds with enzymes and proteins, potentially inhibiting or modifying their activity. For instance, this compound may interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit specific kinases involved in cell signaling, leading to changes in downstream signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors or modifying histones, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates. Additionally, this compound can induce conformational changes in proteins, affecting their function. The compound’s ability to form covalent bonds with biomolecules can lead to irreversible inhibition of enzyme activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or reduction, leading to the formation of degradation products. These products can have different biochemical properties and may influence cellular function differently. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including reduction, hydrolysis, and conjugation reactions. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, influencing metabolic flux and metabolite levels. Additionally, this compound can undergo conjugation with glutathione, leading to its detoxification and excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on its affinity for specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with transcription factors and chromatin .
Properties
IUPAC Name |
1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO3/c1-4(12)5-2-8(11(13)14)6(9)3-7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOODLQYGNBCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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